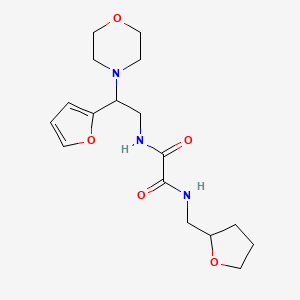![molecular formula C23H29N3O2 B2747657 1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one CAS No. 2248510-65-6](/img/structure/B2747657.png)
1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one is a highly specialized compound known for its intricate structure and diverse applications. The presence of both indole and piperidine rings contributes to its versatility in chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound involves a multi-step synthetic process. Starting with the appropriate indole and piperidine derivatives, the key reaction steps typically include nucleophilic substitution and cyclization reactions under controlled conditions, often requiring catalysts or specific temperature regimes.
Industrial Production Methods: Industrial production may utilize optimized synthetic pathways to enhance yield and purity. Techniques such as continuous flow chemistry can be applied to scale up the production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups or the indole/piperidine ring structures.
Reduction: Reduction can lead to the conversion of double bonds or carbonyl groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation), acids or bases for substitution reactions.
Major Products: Depending on the reaction conditions and reagents, products can range from simple modifications of the existing structure to more complex rearrangements, yielding derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has a broad spectrum of applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Studied for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Utilized in materials science for the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. It can modulate the activity of these targets, leading to a cascade of biological responses. The precise pathways involved depend on the context of its application, whether in a biochemical assay or a therapeutic setting.
Comparison with Similar Compounds
When compared with other compounds containing indole or piperidine rings, 1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one stands out due to its combined structural motifs, which confer unique reactivity and functional capabilities. Similar compounds include:
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone
1-(Piperidin-1-yl)-2-propen-1-one derivatives
Each of these compounds, while structurally related, differs in its specific functional groups and the resulting chemical and biological properties, highlighting the distinctive nature of the compound .
Properties
IUPAC Name |
1-[(2S,4S)-4-[4-(1H-indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-22(27)26-13-10-18(14-16(26)2)23(28)25-11-8-17(9-12-25)20-15-24-21-7-5-4-6-19(20)21/h3-7,15-18,24H,1,8-14H2,2H3/t16-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYGRRXTSZJUFI-WMZOPIPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)C=C)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)C=C)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2747575.png)
![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2747587.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)

![N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2747591.png)
![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)

![(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide](/img/structure/B2747594.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2747596.png)
